4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Descripción
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNGFHLSGFHQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Sulfonylation at Position 3
The 4-methylbenzenesulfonyl group is introduced via sulfonylation:
-
Step 2 : The quinoline’s amine at position 3 reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) .
-
Reaction Conditions :
Piperazine Ring Modifications
The piperazine group undergoes alkylation or acylation at its secondary amines:
-
Example : Reaction with chloroacetyl chloride forms bis-chloroacetyl derivatives, as seen in analogous piperazine-quinoline systems .
Conditions : Room temperature, 4–6 h, 70–80% yield.
Sulfonamide Stability
The 4-methylbenzenesulfonyl group is hydrolytically stable under neutral conditions but cleaved under strongly acidic (conc. HCl, reflux) or basic (NaOH/EtOH, 80 °C) conditions, regenerating the parent amine .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring’s electron-deficient nature directs EAS to the 5- and 8-positions. Nitration or halogenation proceeds with moderate regioselectivity:
Spectroscopic Characterization
Key data for structural confirmation (aligned with analogs in ):
| Technique | Observations |
|---|---|
| ¹H NMR | - Piperazine protons: δ 2.8–3.2 (m, 8H) |
| - Sulfonyl aryl group: δ 7.4–7.8 (d, 4H, J = 8 Hz) | |
| IR | - Sulfonamide S=O stretch: 1160, 1350 cm⁻¹ |
| MS | Molecular ion peak at m/z 519 [M+H]⁺ (calc. 518.6 g/mol) |
Comparative Reaction Yields
Data from analogous reactions in literature :
| Reaction Type | Substrate | Yield | Conditions |
|---|---|---|---|
| Piperazine coupling | 4-Chloro-6-methylquinoline | 68% | Pd(OAc)₂, Xantphos, 100 °C, 12 h |
| Sulfonylation | 3-Aminoquinoline derivative | 88% | Pyridine, DCM, 0 °C to RT, 2 h |
| Nitration | Parent compound | 55% | HNO₃/H₂SO₄, 0 °C, 4 h |
Stability and Degradation
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting potential efficacy in treating mood disorders. Studies have shown that modifications to the piperazine structure can enhance selectivity and potency against specific serotonin receptor subtypes .
-
Anticancer Properties
- Quinoline derivatives have been extensively studied for their anticancer activities. The compound has shown promise as a selective inhibitor of certain cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest . The sulfonamide group may contribute to its ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Piperazine Ring : Modifications to the piperazine ring can significantly alter binding affinity and selectivity towards neurotransmitter receptors.
- Fluorine Substitution : The presence of fluorine in the phenyl group has been associated with increased lipophilicity, which may enhance bioavailability and receptor binding .
- Sulfonamide Group : This functional group is known for its role in enhancing solubility and stability, making it a valuable addition for drug formulation.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives highlighted the antidepressant effects of compounds structurally related to 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline. The results indicated that certain analogs exhibited significant improvement in behavioral tests indicative of antidepressant activity .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways, suggesting a novel approach for cancer therapy .
Mecanismo De Acción
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Activity/Stability |
|---|---|---|---|---|
| Target Compound | Quinoline | 4-(2-Fluorophenyl)piperazine, 6-methyl, 3-(4-methylbenzenesulfonyl) | ~469.5* | Hypothesized enzyme inhibition (based on sulfonyl group) |
| 6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-ylmethanone (99) | Quinoline | Dual sulfonyl groups (vinylsulfonyl and methylsulfonyl-piperazine) | ~623.1 | Aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition |
| 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (21) | Pyridazinone | 4-(2-Fluorophenyl)piperazine at position 6 | ~314.3 | Anti-inflammatory activity (comparable to indomethacin) |
| 4-Methyl-2-(piperazin-1-yl)quinoline | Quinoline | Piperazine at position 2, methyl at position 4 | ~227.3 | Structural simplicity; potential scaffold for further modification |
| 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | Quinoline | Chlorophenyl, dimethoxyphenyl, methoxy, and methyl substituents | ~434.9 | Synthetic accessibility via one-pot three-component strategy; uncharacterized bioactivity |
*Calculated using molecular formula C₂₆H₂₅FN₃O₂S.
Pharmacological Activity
- Enzyme Inhibition : The target compound’s benzenesulfonyl group is structurally analogous to sulfonamide-containing inhibitors (e.g., ’s BRAF/HDAC dual inhibitors). Sulfonyl groups often enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .
- Anti-inflammatory Potential: The 4-(2-fluorophenyl)piperazine moiety in the target compound mirrors that of pyridazinone derivative 21 (), which exhibited anti-inflammatory activity. Fluorine’s electron-withdrawing effects may stabilize receptor-ligand interactions .
- Metabolic Stability : The 4-methylbenzenesulfonyl group may confer resistance to degradation in acidic environments, unlike ester-containing compounds (e.g., ’s TOZ derivatives, which degrade in gastric fluid) .
Structure-Activity Relationships (SAR)
- Piperazine Substitution: The 2-fluorophenyl group on piperazine (target compound and ’s pyridazinone) is critical for bioactivity, likely due to improved lipophilicity and target engagement.
- Sulfonyl vs. Other Groups : The 3-(4-methylbenzenesulfonyl) group in the target compound may enhance metabolic stability compared to acetyl or ester moieties in other analogues (e.g., ’s unstable TOZ compounds) .
Actividad Biológica
The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline , often referred to as FPMINT, has garnered attention for its biological activity, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). This article delves into the compound's structure-activity relationship (SAR), biological mechanisms, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
FPMINT is a quinoline derivative characterized by a piperazine moiety and a fluorophenyl group. Its molecular formula is , and it possesses a complex structure that contributes to its biological activity.
FPMINT exhibits selective inhibition of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2, which plays a critical role in nucleotide synthesis and adenosine regulation. The selectivity of FPMINT for ENT2 over ENT1 is significant, as most current inhibitors are primarily ENT1-selective. Studies have shown that FPMINT is 5 to 10 times more selective for ENT2 compared to ENT1, making it a promising candidate for further development in therapeutic applications targeting nucleoside transport pathways .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural components in determining the activity of FPMINT analogues:
- Naphthalene Moiety : The presence of a naphthalene moiety significantly enhances the inhibitory effects on ENTs. Variations in this moiety can lead to substantial changes in potency and selectivity.
- Fluorophenyl Group : The incorporation of the fluorophenyl group contributes to the overall binding affinity of the compound to the transporter sites.
The following table summarizes key findings from SAR studies:
| Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio |
|---|---|---|---|
| FPMINT | 171.11 µM | 36.82 µM | 4.64 |
| Compound 1b | 1.82 µM | No effect | N/A |
| Compound 1c | 171.11 µM | 36.82 µM | 4.64 |
Anticancer Activity
FPMINT and its analogues have shown potential in cancer therapy due to their ability to inhibit nucleoside transporters that are often overexpressed in tumor cells. This inhibition can disrupt nucleotide supply, thereby impairing cancer cell proliferation. In vitro studies demonstrated that certain analogues exhibited cytotoxic effects comparable to established chemotherapeutic agents .
Neurological Implications
Given the role of adenosine in neurological functions, FPMINT's selectivity for ENT2 may also position it as a candidate for treating neurological disorders where adenosine signaling is disrupted. The modulation of adenosine levels through ENTs could have implications for conditions such as epilepsy and neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of FPMINT:
- Nucleoside Uptake Studies : Utilizing transfected cell lines expressing ENT1 and ENT2, researchers measured the uptake of radiolabeled uridine in the presence of FPMINT and its analogues. Results indicated a significant reduction in uridine uptake, confirming the inhibitory action on ENTs .
- Cytotoxicity Assays : In cancer cell lines, FPMINT demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic action against various cancer types .
Q & A
Q. What are the key synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline?
Methodological Answer: The synthesis involves a multi-step approach:
Quinoline Core Formation : Construct the quinoline backbone via cyclization reactions, such as the Gould-Jacobs reaction, using substituted anilines and β-keto esters.
Functionalization :
- Introduce the 4-methylbenzenesulfonyl group at position 3 via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, 80°C, 24 hours).
- Attach the 4-(2-fluorophenyl)piperazine moiety at position 4 through Buchwald-Hartwig coupling (Pd catalysis, toluene, 100°C).
Methylation : Install the 6-methyl group using methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical parameters include solvent polarity, temperature control, and catalyst selection. Yields are typically optimized by purifying intermediates via column chromatography .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 532.18) .
- X-ray Crystallography : Resolves spatial configuration, as demonstrated for analogous piperazine-quinoline derivatives (e.g., C–F bond length: 1.34 Å) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for efficient C–N coupling (yield improvement from 45% to 72%) .
- Solvent Optimization : Replace DMF with DMAc to reduce side reactions (e.g., sulfonamide hydrolysis) .
- Temperature Gradients : Gradual heating (60°C → 100°C) during cyclization prevents decomposition.
- Byproduct Mitigation : Add molecular sieves to absorb water in SNAr reactions, minimizing sulfonic acid formation .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., HeLa cells vs. HepG2 cells may show 10-fold differences due to metabolic variability) .
- Receptor Profiling : Use radioligand binding assays (e.g., 5-HT1A vs. 5-HT2A receptors) to clarify selectivity. For example, fluorophenyl-piperazine derivatives exhibit higher 5-HT1A affinity (Ki = 12 nM) but lower 5-HT2A binding (Ki = 220 nM) .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may skew in vivo results (e.g., N-demethylation in liver microsomes) .
Q. What strategies enhance the compound’s pharmacokinetic properties for CNS targeting?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxylation at position 7) to improve blood-brain barrier (BBB) penetration (logP reduction from 3.8 to 2.5) .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability (80% vs. 45% for parent compound) .
- P-glycoprotein Inhibition : Co-administer cyclosporine A to reduce efflux in BBB models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
